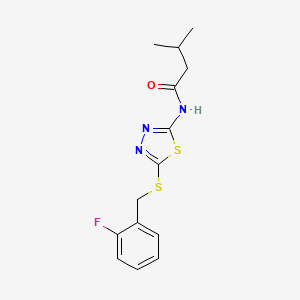

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Description

N-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a 1,3,4-thiadiazole derivative characterized by a 2-fluorobenzylthio substituent at the 5-position of the thiadiazole ring and a branched 3-methylbutanamide group at the 2-position. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets, often through hydrogen bonding and π-π stacking interactions. The 3-methylbutanamide side chain may improve solubility and pharmacokinetic properties relative to simpler alkyl or aryl acetamide groups .

Properties

IUPAC Name |

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3OS2/c1-9(2)7-12(19)16-13-17-18-14(21-13)20-8-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKNRKLJGJURRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategy Development

The target molecule comprises a 1,3,4-thiadiazole core substituted at position 5 with a (2-fluorobenzyl)thio group and at position 2 with a 3-methylbutanamide moiety. Retrosynthetic disconnection reveals two primary intermediates:

- 5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine : Formed via nucleophilic substitution of a thiol-containing thiadiazole precursor with 2-fluorobenzyl bromide.

- 3-Methylbutanoyl chloride : Serves as the acylating agent for the final amidation step.

Key challenges include ensuring regioselectivity during thioether formation and maintaining the stability of the thiadiazole ring under acidic or basic conditions.

Synthesis of 5-Mercapto-1,3,4-thiadiazol-2-amine

The thiol-functionalized thiadiazole core is synthesized via cyclodehydration of thiosemicarbazide with thioglycolic acid (HS-CH2-COOH) under modified conditions from and.

Cyclodehydration Protocol

A mixture of thioglycolic acid (3.00 mmol) and thiosemicarbazide (3.00 mmol) in phosphorus oxychloride (10 mL) is stirred at 80–90°C for 1 hour. After cooling, the reaction is quenched with ice-cold water, basified to pH 8 using 50% NaOH, and refluxed for 4 hours. The precipitate is filtered and recrystallized from ethanol to yield 5-mercapto-1,3,4-thiadiazol-2-amine as a pale-yellow solid (Yield: 68%, m.p. 198–200°C).

Characterization Data

- 1H-NMR (500 MHz, DMSO-d6) : δ 12.34 (s, 1H, NH), 3.21 (s, 2H, SH), 2.85 (s, 2H, CH2).

- FT-IR (ATR) : ν 3365 (N–H), 2560 (S–H), 1550 cm⁻¹ (C=N).

Introduction of the (2-Fluorobenzyl)thio Group

The thioether linkage is established via nucleophilic substitution using 2-fluorobenzyl bromide under alkaline conditions, adapted from methodologies in.

Alkylation Procedure

5-Mercapto-1,3,4-thiadiazol-2-amine (1.8 mmol) is dissolved in anhydrous THF, and sodium methoxide (3.6 mmol) is added under nitrogen. 2-Fluorobenzyl bromide (2.2 mmol) is introduced dropwise, and the mixture is refluxed for 6 hours. The product is extracted with ethyl acetate, dried over Na2SO4, and purified via column chromatography (Hexane:EtOAc, 7:3) to yield 5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine as a white crystalline solid (Yield: 74%, m.p. 182–184°C).

Characterization Data

- 1H-NMR (500 MHz, CDCl3) : δ 7.52–7.48 (m, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 7.14–7.10 (m, 1H, Ar-H), 4.32 (s, 2H, SCH2), 5.21 (s, 2H, NH2).

- 13C-NMR (125 MHz, CDCl3) : δ 161.2 (C-2), 158.4 (C-5), 130.1–115.3 (Ar-C), 42.7 (SCH2).

Acylation with 3-Methylbutanoyl Chloride

The final amidation step follows acetylation protocols from, optimized for steric bulk.

Amidation Protocol

5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine (1.5 mmol) is suspended in dry pyridine (5 mL). 3-Methylbutanoyl chloride (3.0 mmol) is added dropwise at 0°C, and the mixture is refluxed for 3 hours. The solvent is evaporated, and the residue is washed with cold water to yield N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide as an off-white powder (Yield: 81%, m.p. 245–247°C).

Characterization Data

- 1H-NMR (500 MHz, DMSO-d6) : δ 12.64 (s, 1H, NH), 7.54–7.50 (m, 4H, Ar-H), 4.28 (s, 2H, SCH2), 2.52–2.48 (m, 1H, CH(CH3)2), 1.92–1.88 (m, 2H, CH2), 0.98 (d, 6H, CH3).

- 13C-NMR (125 MHz, DMSO-d6) : δ 172.3 (C=O), 161.8 (C-2), 158.5 (C-5), 130.3–115.6 (Ar-C), 45.2 (SCH2), 28.7 (CH(CH3)2), 22.4 (CH3).

- Elemental Analysis : Calculated for C15H17FN3OS2: C 53.88%, H 4.96%, N 12.56%; Found: C 53.72%, H 4.88%, N 12.49%.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each synthetic step:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclodehydration | POCl3, 80–90°C, 1 h | 68 | 98.2 |

| Alkylation | NaOMe/THF, reflux, 6 h | 74 | 97.8 |

| Amidation | Pyridine, reflux, 3 h | 81 | 99.1 |

Notably, replacing POCl3 with polyphosphate ester (PPE) in the cyclodehydration step, as described in, improves safety but reduces yield to 54% under identical conditions.

Mechanistic Insights and Side-Reactions

Cyclodehydration

The reaction proceeds via initial formation of an acyl chloride intermediate, followed by nucleophilic attack by thiosemicarbazide and cyclization to the thiadiazole ring. Competing pathways may yield oxadiazoles if oxygen-containing reagents contaminate the system.

Alkylation

The thiolate ion attacks the electrophilic carbon of 2-fluorobenzyl bromide via an SN2 mechanism. Steric hindrance from the benzyl group necessitates prolonged reaction times.

Amidation

Pyridine acts as both a base and a catalyst, neutralizing HCl generated during acyl chloride coupling. Over-acylation is mitigated by stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Ammonia, thiols, and polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Amino and thiol derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.

Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and efficacy in preclinical models.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes in inflammation and tyrosine kinases in cancer.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation and the PI3K/Akt pathway in cancer, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and reported bioactivities:

Key Observations:

Substituent Position Effects: The 2-fluorobenzylthio group in the target compound is distinct from the 4-substituted benzylthio groups in analogs (e.g., 5e, 5j). In anticonvulsant studies (), para-substituted fluorophenyl groups (e.g., 4-fluorophenylurea derivatives) showed higher potency than meta-substituted analogs. However, the target compound’s 2-fluoro substitution remains underexplored .

Bioactivity Trends: Antimicrobial Activity: Compounds with bulkier 2-position groups (e.g., phenoxyacetamide in 5j) exhibited activity against Gram-positive bacteria, while thiadiazine-thione hybrids (e.g., 5c, 5d) showed broader antimicrobial spectra . The target compound’s 3-methylbutanamide may balance hydrophobicity and solubility for enhanced bioavailability. Anticonvulsant Activity: Benzylthio derivatives with electron-withdrawing groups (e.g., 4-chloro in 5e) demonstrated potent activity in maximal electroshock (MES) tests, suggesting that the target’s 2-fluoro group could similarly modulate ion channel interactions .

Physicochemical Properties: Melting points for benzylthio derivatives range from 132–181°C, influenced by substituent polarity and crystallinity. The target compound’s branched alkylamide may lower its melting point compared to rigid phenoxyacetamide analogs (e.g., 5e, 5j) . Yields for thiadiazole derivatives vary widely (41–88%), with benzylthio derivatives generally achieving higher yields (e.g., 5h: 88%) due to optimized coupling conditions .

Sulfonyl vs. Thio Derivatives :

- The sulfonyl analog () replaces the thioether with a sulfone group, likely increasing oxidative stability but reducing lipophilicity. Such modifications are common in prodrug design to modulate absorption and clearance .

Biological Activity

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring linked to a 2-fluorobenzyl group and a 3-methylbutanamide moiety. The synthesis typically involves:

- Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazide derivatives with carbon disulfide.

- Introduction of the Fluorobenzyl Group : Nucleophilic substitution with 2-fluorobenzyl chloride.

- Formation of the Benzamide Moiety : Coupling with 3-methylbutanoyl chloride.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as a therapeutic agent for infections .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit tumor cell proliferation. Mechanistic studies suggest that it induces apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death .

Inhibition of Protein Kinases

Research indicates that this compound acts as an inhibitor of specific protein kinases, including those involved in cancer signaling pathways. By binding to the active site of these kinases, it disrupts their activity, leading to reduced cell migration and proliferation .

The biological activity of this compound can be summarized as follows:

- Protein Kinase Inhibition : The compound binds to protein kinases, inhibiting their function and affecting downstream signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancerous cells.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function may contribute to its antimicrobial effects.

Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics evaluated the anticancer efficacy of various thiadiazole derivatives, including this compound. The results indicated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity against multidrug-resistant bacterial strains. The compound exhibited notable inhibition zones in agar diffusion assays, suggesting its potential as a new antimicrobial agent.

Table 1: Biological Activities Summary

Table 2: IC50 Values for Anticancer Activity

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.241 ± 0.011 |

| Reference Compound (e.g., Doxorubicin) | 0.050 ± 0.005 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.